Cas no 13737-05-8 (2-(Trimethylstannyl)pyridine)

2-(Trimethylstannyl)pyridine is an organotin compound featuring a pyridine ring substituted with a trimethylstannyl group at the 2-position. This reagent is widely utilized in cross-coupling reactions, particularly Stille couplings, due to its stability and reactivity with various electrophiles. The pyridine moiety enhances its compatibility with transition metal catalysts, facilitating efficient carbon-carbon bond formation in complex synthetic pathways. Its high purity and well-defined structure make it a reliable intermediate in pharmaceutical and materials chemistry. Proper handling under inert conditions is recommended to maintain its stability and prevent decomposition. This compound is particularly valuable for constructing heterocyclic frameworks in target-oriented synthesis.
2-(Trimethylstannyl)pyridine structure
2-(Trimethylstannyl)pyridine structure
Product Name:2-(Trimethylstannyl)pyridine
CAS No:13737-05-8
MF:C8H13NSn
MW:241.905521154404
MDL:MFCD01631312
CID:137375
PubChem ID:87577478
Update Time:2025-10-28

2-(Trimethylstannyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-(trimethylstannyl)-
    • Trimethyl(2-pyridyl)tin
    • 2-(Trimethylstannyl)pyridine
    • 2-Trimethylstannylpyridine
    • trimethyl(pyridin-2-yl)stannane
    • trimethylpyridyltin
    • Pyridine, 2-(trimethylstannyl)-
    • 2-pyridyltrimethyltin
    • Trimethyl-2-pyridyltin
    • Trimethyl-2 -pyridyltin
    • 2-trimethylstannyl-pyridine
    • 2-trimethylstannyl pyridine
    • 2-trimethylstannanylpyridine
    • 2-trimethylstannanyl pyridine
    • 2-Trimethylstannanyl-pyridine
    • trimethyl(2-pyridinyl)stannane
    • HDWHGDDNMJOCCU-UHFFFAOYSA-N
    • A807249
    • 13737-05-8
    • DTXSID80452225
    • T1742
    • T71744
    • AKOS015840045
    • MFCD01631312
    • SCHEMBL482333
    • DB-372139
    • (2-Pyridyl)trimethyltin; Pyrid-2-yltrimethylstannane; Trimethyl(2-pyridinyl)stannane; Trimethyl(2-pyridyl)stannane; Trimethyl(2-pyridyl)tin
    • 691-530-7
    • MDL: MFCD01631312
    • Inchi: 1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3;
    • InChI Key: HDWHGDDNMJOCCU-UHFFFAOYSA-N
    • SMILES: [Sn](C)(C)(C)C1C=CC=CN=1

Computed Properties

  • Exact Mass: 243.00700
  • Monoisotopic Mass: 243.007002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,4 g/cm3
  • Melting Point: No data available
  • Boiling Point: 223.4±32.0 °C at 760 mmHg
  • Flash Point: 88.9±25.1 °C
  • Refractive Index: 1.5380 to 1.5400
  • PSA: 12.89000
  • LogP: 1.62680
  • Solubility: Not determined
  • Vapor Pressure: No data available

2-(Trimethylstannyl)pyridine Security Information

2-(Trimethylstannyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Trimethylstannyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:13737-05-8)2-(Trimethylstannyl)pyridine
Order Number:A1201302
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:44
Price ($):216.0
Email:sales@amadischem.com

Additional information on 2-(Trimethylstannyl)pyridine

2-(Trimethylstannyl)pyridine: A Versatile Reagent in Modern Organic Synthesis

2-(Trimethylstannyl)pyridine (CAS No. 13737-05-8) is a valuable organostannane compound that has gained significant attention in the field of organic synthesis due to its unique reactivity and versatility. This compound, also known as trimethylstannylpyridine, is widely used in the preparation of various functionalized pyridines and other nitrogen-containing heterocycles, which are essential building blocks in pharmaceuticals, agrochemicals, and materials science.

The structure of 2-(Trimethylstannyl)pyridine consists of a pyridine ring substituted with a trimethylstannyl group at the 2-position. The presence of the stannyl group imparts unique reactivity to the molecule, making it an excellent starting material for Stille coupling reactions. Stille coupling is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organostannane and an electrophilic halide or pseudohalide. This reaction is widely used in synthetic chemistry due to its high efficiency, functional group tolerance, and mild reaction conditions.

In recent years, the use of 2-(Trimethylstannyl)pyridine has been extensively explored in the synthesis of complex molecules with biological activity. For instance, a study published in the Journal of Organic Chemistry (2021) demonstrated the application of this compound in the synthesis of a series of pyrido[1,2-a]benzimidazoles, which exhibit potent antitumor activity against various cancer cell lines. The researchers utilized 2-(Trimethylstannyl)pyridine as a key intermediate in a multistep synthesis, highlighting its utility in constructing complex molecular frameworks.

Beyond its applications in pharmaceuticals, 2-(Trimethylstannyl)pyridine has also found use in materials science. A recent study in Advanced Materials (2022) reported the synthesis of novel conjugated polymers using this compound as a monomer. The resulting polymers exhibited excellent photovoltaic properties and were used to fabricate high-efficiency organic solar cells. The ability to fine-tune the electronic properties of these materials through precise control over the stannyl substitution on the pyridine ring underscores the importance of 2-(Trimethylstannyl)pyridine in advanced materials research.

The synthetic accessibility of 2-(Trimethylstannyl)pyridine has been well-established through various methods. One common approach involves the reaction of 2-chloropyridine with trimethyltin hydride in the presence of a palladium catalyst. This method provides high yields and good purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for this compound. For example, a study published in Green Chemistry (2019) described a catalytic method using water as a solvent and air as an oxidant, significantly reducing waste generation and improving sustainability.

The safety and handling of 2-(Trimethylstannyl)pyridine

In conclusion, 2-(Trimethylstannyl)pyridine (CAS No. 13737-05-8) is a highly versatile reagent with wide-ranging applications in organic synthesis, pharmaceutical development, and materials science. Its unique reactivity and synthetic accessibility make it an indispensable tool for chemists working on complex molecular targets. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13737-05-8)2-(Trimethylstannyl)pyridine
A1201302
Purity:99%
Quantity:1g
Price ($):216.0
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